![molecular formula C13H10ClN3O2S B1291437 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3](/img/structure/B1291437.png)
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (BSPCP) is a heterocyclic compound that has been extensively studied for its numerous applications in the fields of science and medicine. BSPCP has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Additionally, BSPCP has been used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Optical Sensors and Biological Applications
Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are frequently utilized as exquisite sensing materials in the creation of optical sensors. These compounds also have a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).
Anti-inflammatory and Medicinal Chemistry
Numerous pyrimidine derivatives exhibit potent anti-inflammatory effects. They work by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB, among others. The extensive medicinal chemistry surrounding pyrimidines includes their synthesis, anti-inflammatory activities, and structure–activity relationships (SARs), offering insights into the development of new pyrimidine-based anti-inflammatory agents (Rashid et al., 2021).
Enzyme Inhibition
The study of pyrimidine analogs as inhibitors of uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase) reveals their potential in the rational design of new inhibitors. These enzymes are significant in nucleoside metabolism, pointing to the utility of pyrimidines in therapeutic interventions against diseases involving nucleoside phosphorylases (Niedzwicki et al., 1983).
Anti-Alzheimer's Research
Pyrimidine derivatives have shown promise as potential anti-Alzheimer's agents. The structural activity relationship (SAR)-based medicinal perspectives indicate that these compounds could play a role in the development of therapeutics aimed at managing or treating Alzheimer's disease (Das et al., 2021).
Optoelectronic Materials
Research into quinazolines and pyrimidines for optoelectronic applications showcases the importance of these compounds in the development of novel materials for electronic devices. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating optoelectronic materials with potential uses in organic light-emitting diodes (OLEDs), among other applications (Lipunova et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDTDGOKALJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626068 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252723-16-3 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

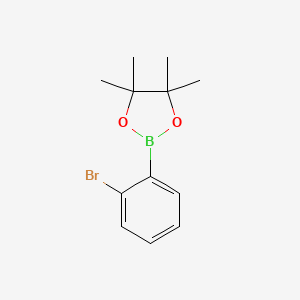

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
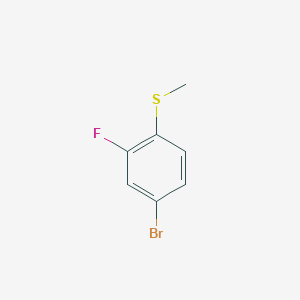



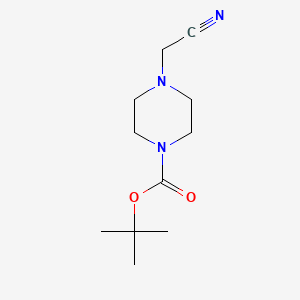
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
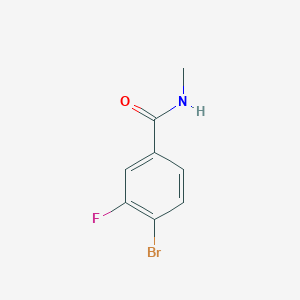

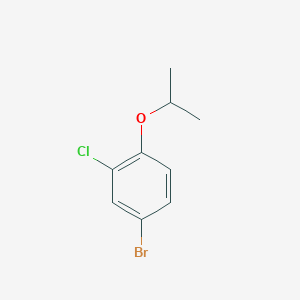

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)